2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt
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Overview
Description
2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt: is a fluorinated organic compound known for its unique chemical properties. It is a member of the perfluoroalkyl sulfonates, which are widely used in various industrial applications due to their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate typically involves the reaction of perfluorooctane sulfonyl fluoride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the sulfonate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the perfluorinated carbon chain.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide and nucleophiles such as amines. The reactions are typically carried out under mild conditions to prevent the degradation of the perfluorinated chain.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted perfluorooctane derivatives.
Scientific Research Applications
2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the production of water and oil repellents, as well as in the manufacture of specialty coatings and lubricants.
Mechanism of Action
The mechanism of action of sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The perfluorinated chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid
Uniqueness
2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt is unique due to its combination of a highly stable perfluorinated chain and a reactive sulfonate group. This combination provides both hydrophobic and ionic interactions, making it versatile for various applications.
Properties
IUPAC Name |
sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZMVGPCWZSDSZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F13NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896637 |
Source
|
Record name | 6:2 Fluorotelomer sulfonate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27619-94-9 |
Source
|
Record name | 6:2 Fluorotelomer sulfonate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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